Cas no 31519-65-0 (2,4-Cyclohexadien-1-one, 6-[(phenylamino)methylene]-, (6E)-)
31519-65-0 structure
Product Name:2,4-Cyclohexadien-1-one, 6-[(phenylamino)methylene]-, (6E)-
Numero CAS:31519-65-0
MF:C13H11NO
MW:197.232543230057
CID:1447601
PubChem ID:136621
Update Time:2025-04-20
2,4-Cyclohexadien-1-one, 6-[(phenylamino)methylene]-, (6E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,4-Cyclohexadien-1-one, 6-[(phenylamino)methylene]-, (6E)-
- 31519-65-0
- SY049501
- N-Salicylideneaniline
- NSC-68443
- Salicylideneaniline
- 779-84-0
- DB-255832
- 103886-92-6
- NSC14880
- BDBM50185241
- GBR-11840
- DTXSID001203180
- NSC68443
- CS-0085921
- Phenol, 2-((phenylimino)methyl)-
- Salicylidene aniline
- BBL036310
- NSC-14880
- 2-[(phenylimino)methyl]phenol
- AKOS004906517
- salicylalaniline
- MFCD00020066
- Salicylideneaniline, 97%
- o-Hydroxy benzylidene aniline
- SCHEMBL13325913
- NSC 14880
- 2-[(Phenylimino)methyl]phenol #
- beta-2-Salicylideneaniline
- QIYHCQVVYSSDTI-GXDHUFHOSA-N
- 2-[(E)-(Phenylimino)methyl]phenol
- (E)-2-((phenylimino)methyl)phenol
- N-(2-Hydroxybenzylidene)aniline
- DTXSID50870775
- N-(o-hydroxybenzylidene)aniline
- NSC 68443
- 2-(phenyliminomethyl)phenol
- Phenol, 2-[(phenylimino)methyl]-
- 2-((phenylimino)methyl)phenol
- phenol, 2-[(E)-(phenylimino)methyl]-
- CHEMBL205927
- SCHEMBL12809869
- STK825387
- D92243
- VS-13411
- .alpha.-(Phenylimino)-ortho-cresol
- N-Salicylalaniline
- SCHEMBL347861
- 2-hydroxybenzalaniline
- (6E)-6-[(Phenylamino)methylene]-2,4-cyclohexadien-1-one
- 2-[(E)-N-Phenylcarboximidoyl]phenol
- 2-Hydroxybenzaldehyde N-phenylimine
- 2-Hydroxybenzylideneaniline
- O-Cresol, .alpha.-phenyl imino-
- AKOS002662755
- 6-(anilinomethylidene)cyclohexa-2,4-dien-1-one
-
- Inchi: 1S/C13H11NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-10,15H/b14-10+
- Chiave InChI: QIYHCQVVYSSDTI-GXDHUFHOSA-N
- Sorrisi: OC1C=CC=CC=1/C=N/C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 197.08413
- Massa monoisotopica: 197.084063974g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 209
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 32.6Ų
Proprietà sperimentali
- PSA: 29.1
2,4-Cyclohexadien-1-one, 6-[(phenylamino)methylene]-, (6E)- Letteratura correlata
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
31519-65-0 (2,4-Cyclohexadien-1-one, 6-[(phenylamino)methylene]-, (6E)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti